molecular formula C47H83N17O11 B8087403 PACAP-38 (31-38), human, mouse, rat

PACAP-38 (31-38), human, mouse, rat

Cat. No.: B8087403
M. Wt: 1062.3 g/mol
InChI Key: YJQRDMBVNVOBLN-MQXDESKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PACAP-38 (31-38), human, mouse, rat, is a peptide fragment derived from the larger peptide known as Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP). This specific fragment, consisting of amino acids 31 to 38, has been studied for its biological activity and potential therapeutic applications. PACAP itself is a neuropeptide that plays a crucial role in neuroprotection, neurodevelopment, and modulation of neurotransmitter release.

Preparation Methods

Synthetic Routes and Reaction Conditions

PACAP-38 (31-38) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Preparation: The synthesis begins with the attachment of the first amino acid to a solid resin.

    Coupling: Each subsequent amino acid is coupled to the growing chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Deprotection: After each coupling step, the protecting group on the amino acid is removed, typically using a solution of TFA (trifluoroacetic acid).

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin and deprotected using a cocktail of TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of PACAP-38 (31-38) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:

    Automated SPPS: Utilizing automated synthesizers to perform the repetitive cycles of coupling and deprotection.

    Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.

    Lyophilization: The purified peptide is lyophilized to obtain a stable, dry powder form suitable for storage and further use.

Chemical Reactions Analysis

Types of Reactions

PACAP-38 (31-38) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. Additionally, it can participate in:

    Oxidation: Oxidative conditions can affect methionine residues within the peptide.

    Reduction: Disulfide bonds, if present, can be reduced using agents like DTT (dithiothreitol).

    Substitution: Amino acid residues can be substituted to create analogs with modified properties.

Common Reagents and Conditions

    Coupling Reagents: HBTU, DIC, and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

    Deprotection Reagents: TFA, piperidine.

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: DTT, TCEP (tris(2-carboxyethyl)phosphine).

Major Products

The major product of these reactions is the PACAP-38 (31-38) peptide itself. Modifications can lead to analogs with different biological activities or stability profiles.

Scientific Research Applications

PACAP-38 (31-38) has been extensively studied for its role in various biological processes and potential therapeutic applications:

    Neuroprotection: It has been shown to protect neurons from apoptosis and oxidative stress.

    Neurodevelopment: Involved in the development and differentiation of neural cells.

    Neurotransmitter Modulation: Modulates the release of neurotransmitters such as dopamine and acetylcholine.

    Cardiovascular Research: Investigated for its effects on heart rate and blood pressure regulation.

    Endocrine Studies: Studied for its role in hormone secretion and regulation.

Mechanism of Action

PACAP-38 (31-38) exerts its effects primarily through the activation of the PAC1 receptor, a G protein-coupled receptor. Upon binding to this receptor, it triggers a cascade of intracellular signaling pathways, including:

    cAMP Pathway: Activation of adenylate cyclase, leading to increased levels of cAMP.

    ERK Pathway: Phosphorylation and activation of extracellular signal-regulated kinases (ERK).

    Calcium Signaling: Elevation of intracellular calcium levels, which can influence various cellular processes.

Comparison with Similar Compounds

PACAP-38 (31-38) can be compared to other neuropeptides and peptide fragments with similar functions:

    VIP (Vasoactive Intestinal Peptide): Shares structural similarities and some overlapping functions with PACAP.

    CGRP (Calcitonin Gene-Related Peptide): Another neuropeptide involved in vasodilation and pain modulation.

    Substance P: A neuropeptide that plays a role in pain perception and inflammation.

PACAP-38 (31-38) is unique in its specific activation of the PAC1 receptor and its potent neuroprotective and neurotrophic effects, distinguishing it from these other peptides.

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H83N17O11/c1-26(2)38(46(75)62-32(12-5-8-22-50)42(71)63-35(25-37(53)67)45(74)58-30(39(54)68)10-3-6-20-48)64-44(73)33(13-9-23-57-47(55)56)60-43(72)34(18-19-36(52)66)61-41(70)31(11-4-7-21-49)59-40(69)29(51)24-27-14-16-28(65)17-15-27/h14-17,26,29-35,38,65H,3-13,18-25,48-51H2,1-2H3,(H2,52,66)(H2,53,67)(H2,54,68)(H,58,74)(H,59,69)(H,60,72)(H,61,70)(H,62,75)(H,63,71)(H,64,73)(H4,55,56,57)/t29-,30-,31-,32-,33-,34-,35-,38-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQRDMBVNVOBLN-MQXDESKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H83N17O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1062.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.